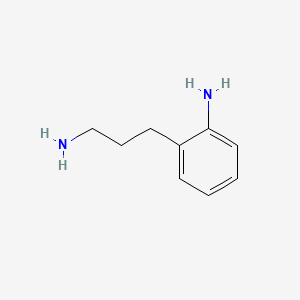
2-(3-Aminopropyl)aniline
概要
説明
Synthesis Analysis
The synthesis of polymers incorporating aniline derivatives, such as 2-(3-Aminopropyl)aniline, involves chemical polymerization techniques. For instance, poly(2-aminobenzoic acid) and its copolymers with aniline can be synthesized using chemical polymerization in aqueous solutions with oxidizing agents, demonstrating the foundational methodologies applicable to 2-(3-Aminopropyl)aniline (Rivas & Sánchez, 2003). Additionally, the synthesis of related compounds through condensation reactions further showcases the chemical pathways that might be employed for 2-(3-Aminopropyl)aniline (Khalaji et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-(3-Aminopropyl)aniline and similar compounds can be characterized using various spectroscopic techniques. The X-ray crystallography of related aniline derivatives provides insights into their crystal structures and molecular configurations, indicating the potential structure of 2-(3-Aminopropyl)aniline (Khalaji et al., 2011).
Chemical Reactions and Properties
2-(3-Aminopropyl)aniline can participate in various chemical reactions, including copolymerization with other aromatic compounds. The copolymerization of aniline with aminobenzoic acids demonstrates the reactivity of aniline derivatives and their potential to form materials with unique properties, such as specific charge and fluorescence behavior (Salavagione et al., 2004).
Physical Properties Analysis
The physical properties of 2-(3-Aminopropyl)aniline derivatives, including their thermal stability and electrical conductivity, are crucial for their application in materials science. The incorporation of metal ions into polymers based on aniline derivatives can enhance their thermal stability and conductivity, providing a basis for understanding the physical properties of 2-(3-Aminopropyl)aniline (Rivas & Sánchez, 2003).
Chemical Properties Analysis
The chemical properties of 2-(3-Aminopropyl)aniline, such as its reactivity and interaction with other compounds, can be inferred from studies on related aniline derivatives. The electrochemical copolymerization of aniline with other compounds showcases the versatility of aniline derivatives in forming conducting polymers with unique electrochemical properties (Mu, 2004).
科学的研究の応用
Copper Corrosion Inhibition
Aniline derivatives, including 2-(3-Aminopropyl)aniline, have been studied for their potential use as copper corrosion inhibitors in hydrochloric acid solutions. These compounds showed varying degrees of effectiveness in inhibiting copper corrosion, with efficiencies increasing with higher concentrations. The study also explored a model for the interface and provided kinetic data, suggesting a correlation between the structure of these aniline derivatives and their inhibition efficiencies (Khaled & Hackerman, 2004).
Nucleophilic Catalysis in Dynamic Covalent Chemistry
Aniline derivatives have been demonstrated to accelerate hydrazone formation and transimination through nucleophilic catalysis. This method was applied to unprotected peptides, facilitating hydrazone reactions under conditions suitable for biological applications. This discovery broadens the application of stable imines in the field of dynamic covalent chemistry (Dirksen et al., 2006).
Radical Arylation Reactions
The radical arylation of anilines with arylhydrazines has been explored, leading to the preparation of substituted 2-aminobiphenyls. These reactions demonstrated high regioselectivity and showed that anilines are better aryl radical acceptors compared to other compounds. This methodology has been applied to phenols and anilinium salts as well, showing its versatility in organic synthesis (Jasch, Scheumann, & Heinrich, 2012).
Conductive Polymer Synthesis
Aniline derivatives have been used in the electrochemical polymerization of aminobenzoic acids and anilines. The study revealed that these compounds form conductive polymers with enhanced polymerization rates when aniline is added. The polymers exhibit significant electrochemical and morphological properties, indicating their potential use in electronic and material science applications (Thiemann & Brett, 2001).
Safety And Hazards
The safety data sheet for aniline indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also known to cause damage to organs through prolonged or repeated exposure .
将来の方向性
There is ongoing research into the use of amines, including 2-(3-Aminopropyl)aniline, in various applications. For example, amines have been used to enhance the silanization reaction of the silica-silane system in model and practical silica-filled natural rubber compounds . This research suggests that amines could have potential future applications in the development of new materials and technologies .
特性
IUPAC Name |
2-(3-aminopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNZAJYVDZRSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192963 | |
| Record name | 3-(2-Aminophenyl)propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)aniline | |
CAS RN |
39909-27-8 | |
| Record name | 3-(2-Aminophenyl)propanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039909278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Aminophenyl)propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)
![{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B1222659.png)
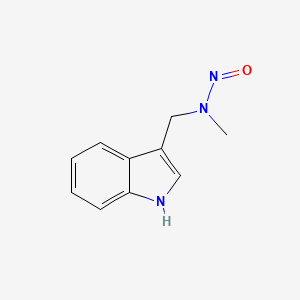
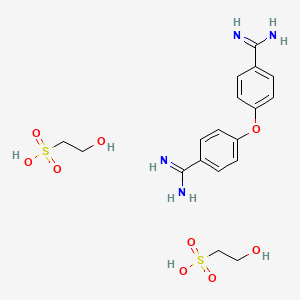
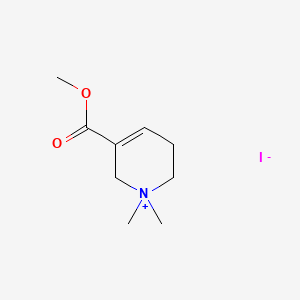
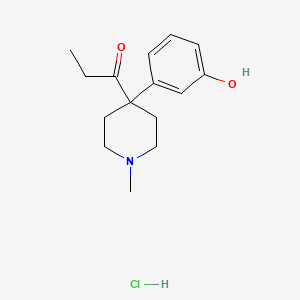
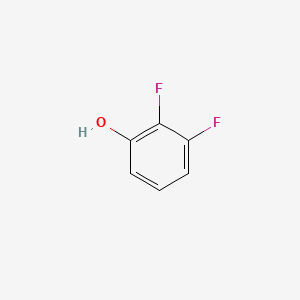
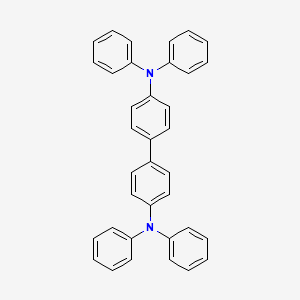
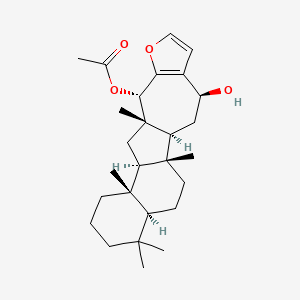
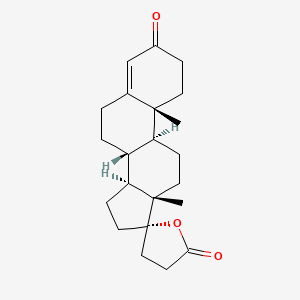
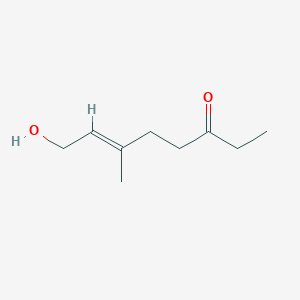
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)
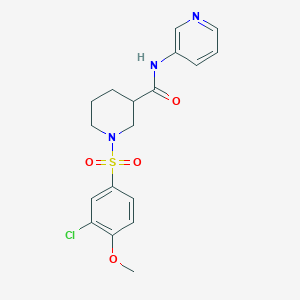
![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)